molecular formula C21H20N4O3 B2745355 N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251578-82-1

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2745355
CAS No.: 1251578-82-1
M. Wt: 376.416
InChI Key: XHFPCFXBLIFREC-UHFFFAOYSA-N
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Description

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Biological Activity

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

Molecular Weight: 344.38 g/mol
CAS Number: 143192-34-1
Chemical Formula: C18H20N4O3

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including our compound of interest, exhibit notable antitumor properties. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.

Study ReferenceType of CancerIC50 Value (µM)Mechanism of Action
Breast Cancer5.2Inhibition of PI3K/Akt pathway
Lung Cancer3.8Induction of apoptosis via caspase activation

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Study ReferenceInflammation ModelEffect ObservedMechanism
Carrageenan-induced paw edema in ratsSignificant reduction in swellingCOX inhibition
Lipopolysaccharide (LPS) induced inflammation in miceDecreased cytokine levels (TNF-α, IL-6)NF-kB pathway inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition: The compound selectively inhibits various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Apoptosis Induction: It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Anti-inflammatory Pathways: By inhibiting COX enzymes and modulating cytokine production, it reduces inflammation effectively.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The researchers observed that at an IC50 value of 5.2 µM, the compound significantly inhibited tumor growth in vitro, suggesting its potential as a therapeutic agent for breast cancer.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to controls. The study highlighted its ability to lower inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-25-12-18(21(24-25)28-2)20(27)22-11-19(26)23-15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10,12H,9,11H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFPCFXBLIFREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.